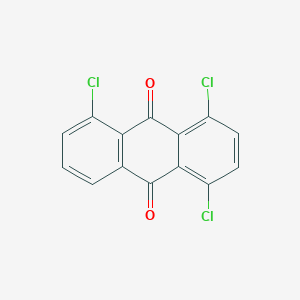

1,4,5-Trichloroanthracene-9,10-dione

Description

1,4,5-Trichloroanthracene-9,10-dione is a chlorinated derivative of anthraquinone, a tricyclic aromatic compound with two keto groups at positions 9 and 10. Anthraquinones are known for their planar structure, which facilitates intercalation into DNA, disrupting nucleic acid synthesis and exhibiting antitumor activity . The substitution of chlorine atoms at positions 1, 4, and 5 introduces electron-withdrawing effects, altering electronic properties, solubility, and biological interactions compared to non-halogenated analogs.

Properties

CAS No. |

1594-64-5 |

|---|---|

Molecular Formula |

C14H5Cl3O2 |

Molecular Weight |

311.5 g/mol |

IUPAC Name |

1,4,5-trichloroanthracene-9,10-dione |

InChI |

InChI=1S/C14H5Cl3O2/c15-7-3-1-2-6-10(7)14(19)12-9(17)5-4-8(16)11(12)13(6)18/h1-5H |

InChI Key |

ISPZGSLKFNLVQT-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |

Synonyms |

1,4,5-Trichloro-9,10-antracenedione |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5-Trichloroanthracene-9,10-dione can be synthesized through the chlorination of anthraquinone derivatives. One common method involves the chlorination of 1,4,5,8-tetrachloroanthraquinone using chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures . The reaction typically occurs in a solvent like trichlorobenzene, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and high yields. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4,5-Trichloroanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: Reduction reactions can convert it to hydroquinone derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can replace chlorine atoms under basic conditions.

Major Products Formed

Oxidation: Higher oxidation state anthraquinones.

Reduction: Hydroquinone derivatives.

Substitution: Aminoanthraquinones and thioanthraquinones.

Scientific Research Applications

1,4,5-Trichloroanthracene-9,10-dione has several scientific research applications:

Chemistry: Used as a precursor for synthesizing various anthraquinone derivatives.

Medicine: Explored for its antioxidant properties and potential therapeutic applications.

Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure.

Mechanism of Action

The mechanism of action of 1,4,5-Trichloroanthracene-9,10-dione involves its interaction with cellular proteins and enzymes. It can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases . Additionally, its antioxidant properties allow it to scavenge reactive oxygen species, protecting cells from oxidative damage .

Comparison with Similar Compounds

Structural Isomers: 1,4,6-Trichloroanthracene-9,10-dione

The positional isomer 1,4,6-Trichloroanthracene-9,10-dione (CAS 6470-83-3) shares the same molecular formula (C₁₄H₅Cl₃O₂ ) and molar mass (311.55 g/mol ) as the 1,4,5-isomer. However, the chlorine atoms at positions 1, 4, and 6 create distinct electronic and steric effects:

- Reactivity : Differences in chlorine positions influence regioselectivity in further substitutions (e.g., nucleophilic aromatic substitution) .

| Property | 1,4,5-Trichloroanthracene-9,10-dione | 1,4,6-Trichloroanthracene-9,10-dione |

|---|---|---|

| Molecular Formula | C₁₄H₅Cl₃O₂ | C₁₄H₅Cl₃O₂ |

| Molar Mass (g/mol) | 311.55 | 311.55 |

| Chlorine Positions | 1, 4, 5 | 1, 4, 6 |

| Key Applications | Under investigation | Intermediate in dye synthesis |

Dichloro Derivatives: 1,5-Dichloroanthracene-9,10-dione

Key differences include:

Nitro-Substituted Analogs: 1,5-Dinitroanthracene-9,10-dione

1,5-Dinitroanthracene-9,10-dione (CAS 82-35-9) replaces chlorine with nitro groups, introducing stronger electron-withdrawing effects:

- Electronic Properties : Nitro groups decrease electron density in the aromatic ring, reducing solubility in polar solvents but enhancing stability under oxidative conditions.

- Toxicity : Classified as acutely toxic (H302) and mutagenic (H341), contrasting with the trichloro derivative’s hazards (e.g., sensitization, H317) .

Hydroxylated Derivatives: Quinalizarin

Quinalizarin (1,2,5,8-tetrahydroxyanthracene-9,10-dione, CAS 81-61-8) features hydroxyl groups instead of chlorine:

- Solubility : Hydroxyl groups enable hydrogen bonding, improving aqueous solubility compared to chlorinated analogs.

- Biological Activity: Demonstrates protein kinase inhibition and metal chelation, mechanisms distinct from chloroanthraquinones’ DNA intercalation .

Amino-Substituted Derivatives: 1,4-Bis(butylamino)anthracene-9,10-dione

1,4-Bis(butylamino)anthracene-9,10-dione (CAS 17354-14-2) substitutes chlorine with butylamino groups:

- Basicity: Amino groups increase basicity, enabling protonation at physiological pH and stronger DNA interactions via electrostatic forces.

- Toxicity Profile: Exhibits mutagenicity (H341) and carcinogenicity (H351), highlighting substituent-dependent risks .

Key Research Findings

Data Tables

Table 1: Comparative Properties of Anthraquinone Derivatives

| Compound Name | Substituent Positions | Molecular Formula | Molar Mass (g/mol) | Key Properties | Biological Activity |

|---|---|---|---|---|---|

| This compound | 1, 4, 5 | C₁₄H₅Cl₃O₂ | 311.55 | Lipophilic, electron-withdrawing | Moderate cytotoxicity |

| 1,4,6-Trichloroanthracene-9,10-dione | 1, 4, 6 | C₁₄H₅Cl₃O₂ | 311.55 | Asymmetric, dye intermediate | Under investigation |

| 1,5-Dinitroanthracene-9,10-dione | 1, 5 | C₁₄H₆N₂O₄ | 290.21 | Oxidatively stable, mutagenic | Acute toxicity |

| Quinalizarin | 1, 2, 5, 8 | C₁₄H₈O₆ | 272.21 | Water-soluble, chelating agent | Protein kinase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.